SHP099 hydrochloride (CAS 1801747-11-4) is a highly selective, orally bioavailable allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2 (IC50 = 0.071 μM). By binding concurrently to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, it stabilizes the enzyme in an auto-inhibited conformation [1]. In procurement and material selection, the hydrochloride salt is prioritized over the free base due to its enhanced aqueous solubility, which is critical for reproducible in vivo dosing and formulation stability. It serves as the definitive gold-standard tool compound for interrogating RTK/RAS/ERK signaling dependencies and benchmarking next-generation SHP2 therapeutics[2].
Substituting SHP099 hydrochloride with its free base form (CAS 1801747-42-1) or traditional active-site PTP inhibitors introduces significant experimental risk. The free base exhibits lower aqueous solubility, requiring higher concentrations of organic solvents (e.g., DMSO) for in vivo formulations, which can induce vehicle toxicity and alter pharmacokinetic profiles . Furthermore, substituting with active-site inhibitors (e.g., SHP043) fails because the highly conserved, positively charged PTP active site severely limits cell permeability and cross-target selectivity [1]. Procuring the specific hydrochloride salt of SHP099 ensures high cell permeability, >100-fold selectivity over the closely related SHP1 homolog, and seamless integration into standard aqueous dosing vehicles for xenograft models [1].
The selection of the hydrochloride salt over the free base is driven by critical differences in processability and formulation. SHP099 HCl achieves enhanced aqueous solubility (>0.5 mM in pH 6.8 buffer), allowing it to be formulated in standard, low-toxicity vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) at concentrations up to 1-2 mg/mL. In contrast, the free base requires heavier reliance on sonication and organic solvents, which can compromise in vivo tolerability.
| Evidence Dimension | Aqueous solubility and vehicle compatibility |
| Target Compound Data | SHP099 HCl (>0.5 mM in pH 6.8 buffer; easily formulated in 45% saline mixtures) |
| Comparator Or Baseline | SHP099 free base |
| Quantified Difference | HCl salt provides enhanced aqueous dissolution, enabling 1-2 mg/mL formulations without excessive organic solvents. |
| Conditions | pH 6.8 buffer and standard in vivo dosing vehicles |
Procuring the HCl salt ensures reproducible, non-toxic oral gavage formulations for murine xenograft models without confounding vehicle effects.
A primary procurement driver for SHP099 is its absolute selectivity for SHP2 over highly homologous targets. While earlier PTP inhibitors suffered from broad cross-reactivity, SHP099 demonstrates an IC50 of 0.071 μM for SHP2 but shows no detectable activity against SHP1, which shares 61% amino acid sequence identity [1]. Furthermore, it is inactive against a panel of 21 other phosphatases and 66 kinases [1].
| Evidence Dimension | Biochemical IC50 selectivity |
| Target Compound Data | SHP099 (IC50 = 0.071 μM for SHP2; inactive against SHP1) |
| Comparator Or Baseline | Generic active-site PTP inhibitors |
| Quantified Difference | SHP099 demonstrates >100-fold selectivity for SHP2 over SHP1. |
| Conditions | Biochemical phosphatase assay panel |
Guarantees that observed suppression of the RAS-ERK pathway is strictly SHP2-dependent, eliminating off-target confounding in phenotypic assays.
SHP099 differentiates itself from traditional active-site inhibitors through its distinct allosteric binding mode. When tested against increasing concentrations of the activating 2P-IRS-1 peptide, the potency of SHP099 decreases 10-fold, confirming it stabilizes the auto-inhibited (closed) conformation [1]. In direct contrast, the active-site inhibitor SHP043 exhibits a 6-fold increase in potency under the same conditions [1]. This allosteric mechanism allows SHP099 to bypass the highly polar active site, resulting in high cell permeability and an oral bioavailability of 46%[1].
| Evidence Dimension | Response to 2P-IRS-1 peptide activation |
| Target Compound Data | SHP099 (10-fold decrease in potency, indicating allosteric stabilization) |
| Comparator Or Baseline | SHP043 (6-fold increase in potency, indicating active-site binding) |
| Quantified Difference | Divergent mechanistic response confirming SHP099's distinct tunnel-binding mode. |
| Conditions | Biochemical assay with varying 2P-IRS-1 peptide concentrations |
Allosteric binding is the critical feature that grants SHP099 its high cell permeability and oral bioavailability, making it viable for in vivo use.
SHP099 hydrochloride is the benchmark tool compound for establishing proof-of-concept in RTK-driven cancer models (e.g., KYSE-520 esophageal cancer xenografts). Its 46% oral bioavailability and high aqueous solubility allow for straightforward oral gavage dosing (5-10 mg/kg), reliably suppressing p-ERK levels and inhibiting tumor growth without severe vehicle toxicity[1].
Because SHP2 is a critical mediator downstream of the PD-1 immune checkpoint, SHP099 is widely procured for T-cell/tumor co-culture assays. Its high target selectivity ensures that T-cell proliferation and IFN-γ-mediated MHC class I upregulation are specifically driven by SHP2 blockade, making it a standard benchmark for evaluating combination therapies with anti-PD-1 antibodies [2].
As the first-in-class highly selective allosteric SHP2 inhibitor, SHP099 serves as the mandatory procurement baseline for developing novel clinical candidates (such as TNO155 or RMC-4550). Researchers utilize SHP099 to establish baseline IC50 values (0.071 μM), cellular p-ERK modulation (0.250 μM), and off-target profiles before advancing new structural analogs[3].